molecular formula C7H6F3NO2S B11763120 2-Amino-4-((trifluoromethyl)sulfinyl)phenol

2-Amino-4-((trifluoromethyl)sulfinyl)phenol

Cat. No.: B11763120
M. Wt: 225.19 g/mol
InChI Key: CVQLGCQIFRWVQM-UHFFFAOYSA-N
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Description

2-Amino-4-((trifluoromethyl)sulfinyl)phenol is an organosulfur compound with the molecular formula C7H6F3NO2S It is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethylsulfinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-((trifluoromethyl)sulfinyl)phenol typically involves the nitration of phenol derivatives followed by reduction and sulfinylation. One common method starts with the nitration of 2-nitrophenol to produce 2-nitro-4-((trifluoromethyl)sulfinyl)phenol. This intermediate is then reduced to this compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-((trifluoromethyl)sulfinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-((trifluoromethyl)sulfinyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4-((trifluoromethyl)sulfinyl)phenol exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)phenol
  • 2-Amino-4-(trifluoromethylthio)phenol
  • 2-Amino-4-(trifluoromethylsulfonyl)phenol

Uniqueness

2-Amino-4-((trifluoromethyl)sulfinyl)phenol is unique due to the presence of the trifluoromethylsulfinyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

2-amino-4-(trifluoromethylsulfinyl)phenol

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(13)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2

InChI Key

CVQLGCQIFRWVQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)C(F)(F)F)N)O

Origin of Product

United States

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